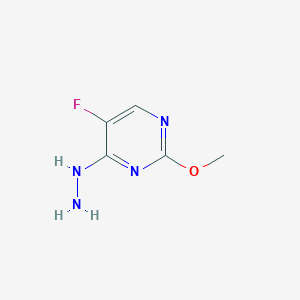

5-Fluoro-4-hydrazinyl-2-methoxypyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-fluoro-2-methoxypyrimidin-4-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7FN4O/c1-11-5-8-2-3(6)4(9-5)10-7/h2H,7H2,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWCLTMYHVXUXDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=N1)NN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90578349 | |

| Record name | 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90578349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166524-64-7 | |

| Record name | 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=166524-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-4-hydrazino-2-methoxypyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166524647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90578349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoro-4-hydrazino-2-methoxypyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine from 5-Fluorouracil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine, a key intermediate in the pharmaceutical industry, starting from the readily available antimetabolite, 5-fluorouracil. This document details two primary synthetic pathways, providing in-depth experimental protocols, quantitative data summaries, and visual representations of the chemical transformations.

Introduction

This compound is a crucial building block in the synthesis of various biologically active molecules. Its structural features, including the fluorinated pyrimidine core, a methoxy group, and a reactive hydrazinyl moiety, make it a versatile synthon for the development of novel therapeutic agents. The synthesis of this compound from 5-fluorouracil is of significant interest due to the low cost and high availability of the starting material. This guide outlines two effective multi-step synthetic strategies, providing the necessary technical details for their successful implementation in a laboratory setting.

Synthetic Pathways

Two principal routes for the synthesis of this compound from 5-fluorouracil have been identified and are detailed below.

Route 1: Three-Step Synthesis via Dichlorination and Dimethoxylation

This route involves the initial conversion of 5-fluorouracil to 2,4-dichloro-5-fluoropyrimidine, followed by a double methoxylation and subsequent selective hydrazinolysis.

chemical properties and structure of 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine, tailored for researchers, scientists, and drug development professionals.

Chemical Properties and Structure

This compound is a substituted pyrimidine derivative with the IUPAC name (5-fluoro-2-methoxypyrimidin-4-yl)hydrazine. It is a key intermediate in the synthesis of various heterocyclic compounds, including those with potential biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 166524-64-7 | [1][2] |

| Molecular Formula | C₅H₇FN₄O | [2][3] |

| Molecular Weight | 158.13 g/mol | [2][3] |

| Appearance | Pale Beige to Pale Brown Solid | [4] |

| Melting Point | >155 °C (decomposes) | [4] |

| Boiling Point (Predicted) | 217.0 ± 50.0 °C | [4] |

| Density (Predicted) | 1.52 ± 0.1 g/cm³ | [4] |

| pKa (Predicted) | 4.23 ± 0.70 | [4] |

| Solubility | Slightly soluble in DMSO and Methanol | [1] |

Structural Information

The chemical structure of this compound consists of a pyrimidine ring substituted with a fluorine atom at position 5, a hydrazinyl group at position 4, and a methoxy group at position 2.

Structure:

Caption: Chemical structure of this compound.

Spectral Data

Mass Spectrometry

The fragmentation of pyrimidine derivatives in mass spectrometry is influenced by the substitution pattern. For 2-methoxypyrimidine derivatives, fragmentation pathways are largely affected by the 2-O-methyl group.[6]

| Data Type | Predicted/Expected Values |

| Molecular Ion (M+) | m/z 158 |

| Key Fragmentation Peaks | Loss of CH₃, N₂H₄, and fragmentation of the pyrimidine ring. |

NMR Spectroscopy

Predicted chemical shifts for ¹H and ¹³C NMR are provided below. These are estimates and actual experimental values may vary.

¹H NMR (Predicted):

-

CH₃ (methoxy): ~3.9-4.1 ppm (singlet)

-

NH₂ (hydrazinyl): Broad singlet, chemical shift can vary.

-

NH (hydrazinyl): Broad singlet, chemical shift can vary.

-

CH (pyrimidine ring): ~7.8-8.2 ppm (doublet, due to coupling with F).

¹³C NMR (Predicted):

-

CH₃ (methoxy): ~55 ppm

-

C-F (pyrimidine ring): ~140-150 ppm (large C-F coupling constant)

-

Other pyrimidine carbons: ~150-165 ppm

Infrared (IR) Spectroscopy

Expected characteristic IR absorption bands based on the functional groups present.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (hydrazinyl) | 3200-3400 |

| C-H stretch (aromatic/methyl) | 2850-3100 |

| C=N, C=C stretch (pyrimidine ring) | 1500-1650 |

| C-O stretch (methoxy) | 1000-1300 |

| C-F stretch | 1000-1400 |

Experimental Protocols

The synthesis of this compound has been described in the patent literature. Below are detailed methodologies based on these sources.

Synthesis from 2-methoxy-5-fluorouracil

This method involves a two-step reaction starting from 2-methoxy-5-fluorouracil.[7]

Step 1: Chlorination of 2-methoxy-5-fluorouracil

-

In a reaction vessel, suspend 2-methoxy-5-fluorouracil in an organic solvent such as toluene.

-

Add an acid binding agent, for example, triethylamine.

-

Heat the mixture to 105-110 °C.

-

Slowly add phosphorus oxychloride to the reaction mixture.

-

Maintain the reaction at this temperature for a specified time to yield 2-methoxy-4-chloro-5-fluoropyrimidine.

Step 2: Hydrazinolysis

-

To the solution containing 2-methoxy-4-chloro-5-fluoropyrimidine, add hydrazine hydrate.

-

The reaction is typically carried out at room temperature.

-

Stir the reaction mixture for several hours to allow for the substitution of the chloro group with the hydrazinyl group.

-

The product, this compound, can then be isolated and purified.

Caption: Synthetic workflow for this compound.

Reactivity and Potential Applications

The reactivity of this compound is primarily dictated by the nucleophilic character of the hydrazinyl group and the electron-deficient nature of the pyrimidine ring, which is further influenced by the electron-withdrawing fluorine atom.

Key Reactions

The hydrazinyl moiety is a versatile functional group for the synthesis of various fused heterocyclic systems. A prominent reaction is the condensation with 1,3-dicarbonyl compounds or their equivalents to form pyrazolo[3,4-d]pyrimidines, which are purine analogs and have been investigated for a range of biological activities.[8][9][10][11]

Experimental Protocol: Synthesis of Pyrazolo[3,4-d]pyrimidines

-

Dissolve this compound in a suitable solvent such as ethanol or acetic acid.

-

Add an equimolar amount of a 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate).

-

Reflux the reaction mixture for several hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture and isolate the precipitated product by filtration.

-

The product can be further purified by recrystallization.

References

- 1. 166524-64-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 5-Fluoro-4-hydrazino-2-methoxypyrimidine | C5H7FN4O | CID 15790245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. matrixscientific.com [matrixscientific.com]

- 4. chembk.com [chembk.com]

- 5. 166524-64-7|this compound|BLD Pharm [bldpharm.com]

- 6. Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN104945331A - Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine - Google Patents [patents.google.com]

- 8. Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]

- 10. Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of (5-fluoro-2-methoxypyrimidin-4-yl)hydrazine (CAS Number: 166524-64-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the chemical compound with CAS number 166524-64-7, identified as (5-fluoro-2-methoxypyrimidin-4-yl)hydrazine. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and agrochemical synthesis. It includes a summary of its key physicochemical data, detailed experimental methodologies for property determination, and a discussion of its role as a key intermediate in the synthesis of the herbicide florasulam. Visualizations of the synthetic pathway and the herbicidal mechanism of action are provided to enhance understanding.

Introduction

(5-fluoro-2-methoxypyrimidin-4-yl)hydrazine is a fluorinated pyrimidine derivative that serves as a crucial building block in the synthesis of various agrochemicals. Its chemical structure, incorporating a reactive hydrazine group and a fluorine atom, imparts unique properties that are leveraged in the development of potent and selective herbicides. Understanding the physicochemical characteristics of this intermediate is paramount for optimizing reaction conditions, ensuring product purity, and predicting the environmental fate and biological activity of its derivatives. This guide synthesizes available data to present a thorough profile of this compound.

Physicochemical Properties

The physicochemical properties of (5-fluoro-2-methoxypyrimidin-4-yl)hydrazine are summarized in the tables below. These properties are critical for predicting its behavior in various chemical and biological systems.

Identification

| Identifier | Value |

| CAS Number | 166524-64-7[1] |

| IUPAC Name | (5-fluoro-2-methoxypyrimidin-4-yl)hydrazine[1] |

| Molecular Formula | C₅H₇FN₄O[1] |

| SMILES | COC1=NC=C(C(=N1)NN)F[1] |

| InChI | InChI=1S/C5H7FN4O/c1-11-5-8-2-3(6)4(9-5)10-7/h2H,7H2,1H3,(H,8,9,10)[1] |

| InChIKey | CWCLTMYHVXUXDW-UHFFFAOYSA-N[1] |

Molecular and Physical Properties

| Property | Value |

| Molecular Weight | 158.13 g/mol [1] |

| Appearance | Pale beige to pale brown solid[2] |

| Melting Point | >155°C (decomposes)[2] |

| Boiling Point (Predicted) | 318.5 ± 42.0 °C |

| Density (Predicted) | 1.52 ± 0.1 g/cm³[2] |

| Flash Point (Predicted) | 144.6°C[2] |

| Vapor Pressure (Predicted) | 0.000436 mmHg at 25°C[2] |

Solubility and Partitioning

| Property | Value |

| Solubility | DMSO (Slightly), Methanol (Slightly)[2] |

| LogP (Predicted) | 0.2 |

| Polar Surface Area (Predicted) | 73.1 Ų |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this specific compound are not extensively available in peer-reviewed literature, likely due to its primary role as a synthetic intermediate. However, standard methodologies for compounds of this class can be applied.

Synthesis of (5-fluoro-2-methoxypyrimidin-4-yl)hydrazine

A documented method for the preparation of (5-fluoro-2-methoxypyrimidin-4-yl)hydrazine involves a multi-step synthesis starting from 5-fluorouracil.[3]

-

Step 1: Chlorination. 5-fluorouracil is reacted with phosphorus oxychloride to yield 2,4-dichloro-5-fluoropyrimidine.[3]

-

Step 2: Methoxylation. The resulting 2,4-dichloro-5-fluoropyrimidine is then reacted with sodium methoxide. This reaction is regioselective, with the methoxy group preferentially substituting the chlorine at the 2-position to yield 4-chloro-5-fluoro-2-methoxypyrimidine.

-

Step 3: Hydrazinolysis. Finally, the 4-chloro-5-fluoro-2-methoxypyrimidine is reacted with hydrazine hydrate to substitute the remaining chlorine atom with a hydrazine group, yielding the target compound, (5-fluoro-2-methoxypyrimidin-4-yl)hydrazine.[3][4]

Determination of Melting Point

The melting point can be determined using a standard capillary melting point apparatus. A small, dry sample of the compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded as the melting point.

Determination of Solubility

The solubility in various solvents can be determined by adding a known amount of the solute to a known volume of the solvent at a constant temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved solute is measured, typically by spectroscopic methods or HPLC.

Determination of pKa

The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of the compound is titrated with a standardized solution of a strong acid or base. The pH of the solution is measured after each addition of the titrant, and the pKa is determined from the resulting titration curve.

Role in Herbicide Synthesis and Mechanism of Action

(5-fluoro-2-methoxypyrimidin-4-yl)hydrazine is a key intermediate in the synthesis of the commercial herbicide florasulam.[3][4] Florasulam belongs to the triazolopyrimidine sulfonanilide class of herbicides.[5]

Herbicides derived from this intermediate, such as florasulam, function by inhibiting the plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[5] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). Inhibition of ALS leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell division, ultimately resulting in plant death.[5]

Conclusion

References

- 1. 5-Fluoro-4-hydrazino-2-methoxypyrimidine | C5H7FN4O | CID 15790245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. CN102757390A - Method for preparing 2-methoxy-4-diazanyl-5-fluoropyrimidine - Google Patents [patents.google.com]

- 4. CN104945331A - Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine - Google Patents [patents.google.com]

- 5. Florasulam (Ref: DE 570) [sitem.herts.ac.uk]

The Fluorinated Pyrimidine Core: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug design. Among the various fluorinated scaffolds, pyrimidine derivatives have emerged as a particularly fruitful area of research, yielding a diverse array of therapeutic agents with significant clinical impact. The unique physicochemical properties imparted by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics, have enabled the development of potent and selective drugs targeting a range of diseases. This technical guide provides a comprehensive overview of the potential applications of fluorinated pyrimidines in medicinal chemistry, with a focus on their roles as anticancer, antiviral, and central nervous system (CNS) active agents.

Anticancer Applications

Fluorinated pyrimidines are most prominently recognized for their profound impact on cancer chemotherapy. The archetypal example, 5-fluorouracil (5-FU), has been a mainstay in the treatment of various solid tumors, including colorectal, breast, and head and neck cancers, for several decades.[1][2]

Mechanism of Action

The primary mechanism of action of 5-FU and its prodrugs, such as capecitabine, involves the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidine, a necessary component of DNA.[1][3][4] Upon intracellular conversion to its active metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), the drug forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate, effectively halting the synthesis of thymidylate and leading to "thymineless death" in rapidly dividing cancer cells.[3][4]

Beyond TS inhibition, the cytotoxicity of fluorinated pyrimidines is also attributed to the incorporation of their metabolites, fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP), into RNA and DNA, respectively.[1][3][4] This incorporation disrupts RNA processing and function and induces DNA damage, further contributing to apoptotic cell death.[1][5]

Quantitative Biological Data

The cytotoxic efficacy of fluorinated pyrimidines has been extensively evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of a drug's potency.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 5-Fluorouracil | HCT116 (Colon) | 0.6 ± 0.05 | [6] |

| 5-Fluorouracil | MCF-7 (Breast) | 0.5 ± 0.07 | [6] |

| 5-Fluorouracil | A549 (Lung) | 0.8 ± 0.09 | [6] |

| 5-Fluorouracil | HeLa (Cervical) | 1.5 ± 0.21 | [6] |

| 5-Fluorouracil | OSCC | 1.28 - 12.26 | [7][8] |

| 5-Fluoro-2'-deoxyuridine | Gastrointestinal Cancer Cell Lines | 5.02 - 24.21 | [8] |

Table 1: IC50 Values of Fluorinated Pyrimidines in Various Cancer Cell Lines.

The inhibitory constant (Ki) reflects the binding affinity of an inhibitor to its target enzyme. For FdUMP, the active metabolite of 5-FU, the Ki for thymidylate synthase is in the nanomolar range, indicating potent inhibition.

| Cell Line | Ki for FdUMP (nM) |

| Colo320 | 0.82 |

| SNU-C4 | 1.27 |

| Colo201 | 2.41 |

Table 2: Ki Values of FdUMP for Thymidylate Synthase in Colon Cancer Cell Lines.[9]

Pharmacokinetic Parameters

The clinical utility of fluorinated pyrimidines is also dictated by their pharmacokinetic properties. Oral bioavailability is a key consideration, and prodrug strategies, such as capecitabine, have been successfully employed to improve this parameter for 5-FU.[10]

| Drug | Administration | Cmax (mg/L) | Tmax (h) | AUC (mg·h/L) | Reference |

| 5-Fluorouracil | Oral (4 mg/kg) | - | 0.17 - 0.5 | - | [11] |

| 5-Fluorouracil | Intravenous (4 mg/kg) | - | - | - | [11] |

| Capecitabine | Oral | - | - | - | [10] |

Antiviral Applications

The structural similarity of fluorinated pyrimidines to natural nucleosides makes them attractive candidates for antiviral drug development. These compounds can interfere with viral replication by inhibiting key viral enzymes or by being incorporated into the viral genome, leading to chain termination or mutations.

Mechanism of Action

The primary antiviral mechanism of fluorinated pyrimidine nucleoside analogs involves their conversion to the triphosphate form, which then acts as a competitive inhibitor or a substrate for viral DNA or RNA polymerases.[12][13] Incorporation of the fluorinated nucleotide into the growing viral nucleic acid chain can lead to premature termination of replication.

Examples and Biological Data

Several fluorinated pyrimidine derivatives have demonstrated significant antiviral activity against a range of viruses.

| Compound | Virus | Activity (IC50/EC50) | Reference |

| 5-(Trifluoroethoxymethyl)-2',3'-dideoxyuridine | HIV-1, HIV-2 | Some activity | [14] |

| 5-[Bis(trifluoroethoxy)-methyl]-2',3'-dideoxyuridine | HIV-1, HIV-2 | Some activity | [14] |

| Favipiravir (T-705) | Influenza Virus | Potent | [15] |

| Clevudine (L-FMAU) | HBV | EC50 = 0.1 µM | [16] |

| Clevudine (L-FMAU) | EBV | EC50 = 5.0 µM | [16] |

Table 4: Antiviral Activity of Selected Fluorinated Pyrimidines.

Central Nervous System (CNS) Applications

The introduction of fluorine can significantly enhance the ability of molecules to cross the blood-brain barrier (BBB), a critical property for drugs targeting the CNS.[17][18] This has led to the exploration of fluorinated pyrimidines for the treatment of various neurological and psychiatric disorders.

Rationale for CNS Activity

Fluorine's high electronegativity and small size can alter the lipophilicity and pKa of a molecule, influencing its ability to passively diffuse across the BBB.[17][18] Furthermore, the C-F bond is metabolically stable, which can increase the brain exposure of a drug.

Examples and Receptor Binding

While the development of fluorinated pyrimidines specifically for CNS disorders is an emerging field, some compounds have shown promising activity. For instance, fluorinated ligands have been developed for imaging CNS receptors using Positron Emission Tomography (PET).

| Compound | Target Receptor | Binding Affinity (Ki/BP) | Reference |

| [18F]FE-SA5845 | Sigma Receptors | BP: 4.75-8.79 | [19] |

| [18F]FE-SA4503 | Sigma Receptors | BP: 1.65-4.04 | [19] |

| Fluorinated Xanthine Derivative (5) | Adenosine A2B Receptor | Ki = 9.97 ± 0.86 nM | [20] |

| Fluorinated Xanthine Derivative (6) | Adenosine A2B Receptor | Ki = 12.3 ± 3.6 nM | [20] |

Table 5: Binding Affinities of Fluorinated Compounds for CNS Receptors.

Experimental Protocols

Synthesis of Fluorinated Pyrimidines

General Procedure for the Synthesis of 5-Fluorouracil from Uracil:

A detailed, step-by-step protocol for the synthesis of 5-fluorouracil was not explicitly available in the search results. However, a general method involves the direct fluorination of uracil using a suitable fluorinating agent. A representative, generalized procedure based on the literature is as follows:

-

Dissolution: Uracil is dissolved in an appropriate solvent, such as acetic acid or a mixture of methanol and a chlorinated solvent.

-

Fluorination: A fluorinating agent, such as trifluoromethyl hypofluorite (CF3OF) or Selectfluor®, is added to the solution under controlled temperature conditions.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, the reaction mixture is subjected to a work-up procedure, which may involve quenching of the excess fluorinating agent, solvent removal under reduced pressure, and extraction with an organic solvent.

-

Purification: The crude product is purified by recrystallization or column chromatography to yield pure 5-fluorouracil.

Note: The synthesis of fluorinated compounds should be carried out with appropriate safety precautions in a well-ventilated fume hood, as many fluorinating agents are hazardous.

Biological Evaluation

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[21][22][23]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the fluorinated pyrimidine compound for a specified duration (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plate is incubated for a few hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Enzyme Inhibition Assay: Thymidylate Synthase

This assay measures the ability of a compound to inhibit the activity of thymidylate synthase.[24][25]

-

Reaction Mixture Preparation: A reaction mixture is prepared containing buffer, the substrate deoxyuridine monophosphate (dUMP), the cofactor 5,10-methylenetetrahydrofolate, and the purified thymidylate synthase enzyme.

-

Inhibitor Addition: The fluorinated pyrimidine metabolite (e.g., FdUMP) is added to the reaction mixture at various concentrations.

-

Reaction Initiation and Monitoring: The reaction is initiated, and the conversion of dUMP to deoxythymidine monophosphate (dTMP) is monitored over time. This can be done using a spectrophotometric assay that follows the change in absorbance at 340 nm due to the oxidation of the cofactor, or by using a radiolabeled substrate and measuring the release of tritium.

-

Data Analysis: The rate of the enzymatic reaction is calculated in the presence and absence of the inhibitor. The Ki value is then determined using appropriate kinetic models, such as the Michaelis-Menten equation and Dixon plots.

Conclusion

Fluorinated pyrimidines represent a highly successful and versatile class of compounds in medicinal chemistry. Their broad spectrum of biological activities, ranging from potent anticancer and antiviral effects to promising applications in the central nervous system, underscores the profound impact of fluorine incorporation in drug design. The continued exploration of novel synthetic methodologies, coupled with a deeper understanding of their mechanisms of action and structure-activity relationships, will undoubtedly lead to the development of new and improved fluorinated pyrimidine-based therapeutics for a wide range of human diseases. This technical guide provides a foundational understanding for researchers and drug development professionals to further innovate in this exciting and impactful area of medicinal chemistry.

References

- 1. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 4. droracle.ai [droracle.ai]

- 5. How 5-fluorouracil acts - Europub [europub.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Correlation of thymidylate synthase, thymidine phosphorylase and dihydropyrimidine dehydrogenase with sensitivity of gastrointestinal cancer cells to 5-fluorouracil and 5-fluoro-2’-deoxyuridine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. The oral fluorinated pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scilit.com [scilit.com]

- 12. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]

- 14. Synthesis and antiviral activity of novel fluorinated 2',3'-dideoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Evaluation of [18F]fluorinated sigma receptor ligands in the conscious monkey brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis of Novel Fluorinated Xanthine Derivatives with High Adenosine A2B Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Item - Bioassays for anticancer activities - University of Wollongong - Figshare [ro.uow.edu.au]

- 23. researchgate.net [researchgate.net]

- 24. benchchem.com [benchchem.com]

- 25. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Trajectory of 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine Derivatives in Drug Discovery

A Technical Review for Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its myriad derivatives, 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine has emerged as a particularly promising starting point for the development of novel drug candidates. Its unique trifunctional nature—possessing a reactive hydrazinyl moiety, a methoxy group, and a fluorine atom—offers multiple avenues for chemical modification, enabling the systematic exploration of chemical space to optimize biological activity. This technical guide provides a comprehensive literature review of the synthesis, biological activities, and potential mechanisms of action of this compound derivatives, with a focus on their anticancer and antimicrobial properties.

Synthesis of the Core Scaffold and Its Derivatives

The foundational step in the exploration of this chemical class is the efficient synthesis of the this compound core. A common and effective method involves a two-step process starting from 2-methoxy-5-fluorouracil. This precursor is first chlorinated using an agent like phosphorus oxychloride to yield 2-methoxy-4-chloro-5-fluoropyrimidine. Subsequent reaction with hydrazine hydrate then furnishes the desired this compound scaffold[1].

The versatile hydrazinyl group serves as a key handle for the synthesis of a diverse library of derivatives. A prevalent strategy is the condensation reaction with various aldehydes and ketones to form hydrazones, also known as Schiff bases. This straightforward reaction allows for the introduction of a wide array of substituents, enabling the fine-tuning of the molecule's physicochemical and pharmacological properties.

Biological Activities of this compound Derivatives

Derivatives of the this compound scaffold have demonstrated a broad spectrum of biological activities, with anticancer and antimicrobial applications being the most extensively studied.

Anticancer Activity

The anticancer potential of pyrimidine-based compounds is well-established, and derivatives of this compound are no exception. A notable study focused on a series of pyrazolo[1,5-a]pyrimidines, which are fused heterocyclic derivatives of the core scaffold. Several of these compounds exhibited significant cytotoxic activity against human cancer cell lines. For instance, certain derivatives displayed potent inhibition of MCF-7 (breast cancer) and HepG-2 (liver cancer) cells, with IC50 values in the micromolar range[2]. These findings underscore the potential of this scaffold in the development of novel anticancer agents. Molecular docking studies have suggested that these compounds may exert their effects through the inhibition of key signaling proteins such as tyrosine kinases and cyclin-dependent kinase 2 (CDK2)[2].

Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives [2]

| Compound | Target Cell Line | IC50 (µg/mL) |

| 5b | MCF-7 | 16.61 |

| 5d | MCF-7 | 19.67 |

| 5c | HepG-2 | 14.32 |

| 5h | HepG-2 | 19.24 |

| 5-FU (Control) | MCF-7 / HepG-2 | - |

Antimicrobial Activity

Hydrazone derivatives, in general, are known to possess a wide range of antimicrobial activities[1][3][4][5][6]. While specific studies on the antimicrobial properties of Schiff bases derived directly from this compound are limited in the readily available literature, the broader class of fluorinated hydrazones has shown promise. For example, various fluorinated imines and hydrazones have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the micromolar range[7]. The fluorine atom is thought to enhance the lipophilicity and metabolic stability of these compounds, contributing to their antimicrobial efficacy.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the synthesis and biological evaluation of this compound derivatives.

Synthesis of this compound

This protocol is adapted from a patented synthesis method[1].

-

Chlorination: In a reaction vessel, 2-methoxy-5-fluorouracil is reacted with a chlorinating agent such as phosphorus oxychloride in the presence of an organic solvent and an acid scavenger. The reaction mixture is heated to facilitate the conversion to 2-methoxy-4-chloro-5-fluoropyrimidine.

-

Hydrazinolysis: The resulting chlorinated intermediate is then reacted with hydrazine hydrate. This nucleophilic substitution reaction replaces the chlorine atom with a hydrazinyl group, yielding this compound. The product is typically purified by recrystallization.

General Procedure for the Synthesis of Schiff Base Derivatives

-

A solution of this compound in a suitable solvent (e.g., ethanol) is prepared.

-

To this solution, an equimolar amount of the desired aldehyde or ketone is added.

-

A catalytic amount of an acid, such as glacial acetic acid, is often added to promote the condensation reaction.

-

The reaction mixture is refluxed for a specified period, and the progress of the reaction is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed, and purified by recrystallization.

In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the synthesized derivatives for a specified incubation period (e.g., 48 or 72 hours).

-

MTT Addition: After the treatment period, an MTT solution is added to each well, and the plates are incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Formazan Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The synthesized compounds are serially diluted in a liquid growth medium in 96-well microtiter plates.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions for the test microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The anticancer activity of many pyrimidine derivatives is attributed to their ability to interfere with critical cellular signaling pathways that regulate cell proliferation, survival, and apoptosis. Based on molecular docking studies of related compounds, two key pathways that may be targeted by this compound derivatives are the Tyrosine Kinase and Cyclin-Dependent Kinase 2 (CDK2) signaling pathways.

Tyrosine Kinase Signaling Pathway

Tyrosine kinases are enzymes that play a crucial role in cell signaling by catalyzing the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins. Aberrant tyrosine kinase activity is a hallmark of many cancers, leading to uncontrolled cell growth and proliferation.

Caption: Proposed inhibition of the Receptor Tyrosine Kinase signaling pathway.

Cyclin-Dependent Kinase 2 (CDK2) Signaling Pathway

CDK2 is a key regulator of the cell cycle, particularly at the G1/S transition. Its activity is essential for the initiation of DNA replication. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis, making it an attractive target for anticancer therapies.

Caption: Proposed inhibition of the CDK2 signaling pathway leading to cell cycle arrest.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The available literature, particularly on its fused heterocyclic derivatives, demonstrates significant potential in the realm of anticancer drug discovery. The ease of derivatization of the hydrazinyl group allows for the creation of large and diverse chemical libraries for screening against a wide range of biological targets.

Future research should focus on the systematic synthesis and biological evaluation of a broader range of derivatives, particularly simple Schiff bases and N-acyl hydrazides, to establish a more comprehensive structure-activity relationship. Further mechanistic studies are also warranted to elucidate the precise molecular targets and signaling pathways modulated by these compounds. Such efforts will undoubtedly pave the way for the rational design and development of next-generation therapeutics based on this privileged scaffold.

References

- 1. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]

- 3. Antimicrobial Activity of Some Steroidal Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones [mdpi.com]

- 5. Updated Information on Antimicrobial Activity of Hydrazide-Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Reactivity of the Hydrazinyl Group in Substituted Pyrimidines

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic endogenous purines and interact with a wide range of biological targets.[1][2] Among the various functional groups used to derivatize this privileged heterocycle, the hydrazinyl group (-NHNH₂) stands out for its potent nucleophilicity and versatility in constructing complex molecular architectures. This guide provides an in-depth exploration of the reactivity of the hydrazinyl group on substituted pyrimidines, focusing on its application in the synthesis of novel compounds for drug discovery.

Core Concepts of Reactivity

The chemical behavior of the hydrazinyl group attached to a pyrimidine ring is governed by its inherent nucleophilicity and the electronic environment of the heterocyclic system.

-

Nucleophilicity: The hydrazinyl group is a powerful nucleophile. The terminal amine (-NH₂) possesses a lone pair of electrons that is readily available for bond formation. Its nucleophilicity is significantly greater than that of an amino group directly attached to the pyrimidine ring, as the latter's lone pair is partially delocalized into the aromatic system.[3] This enhanced reactivity makes the terminal nitrogen the primary site of reaction with electrophiles.[3]

-

Influence of Ring Substituents: The reactivity of the pyrimidine core can be modulated by the presence of other substituents. Electron-withdrawing groups (EWGs) render the ring's carbon atoms more electrophilic, which is a key principle in the synthesis of hydrazinylpyrimidines themselves, typically via nucleophilic aromatic substitution (SNAr) of a halopyrimidine.[4] Conversely, electron-donating groups (EDGs) can slightly diminish the ring's electrophilicity.

-

Tautomerism: Hydrazinyl-substituted heterocycles can exist in tautomeric forms.[5] While often a minor consideration, the potential for proton migration between the hydrazine nitrogens and the pyrimidine ring nitrogens can influence the precise reaction pathway and the structure of the final product.

Key Synthetic Transformations

The hydrazinyl group serves as a versatile handle for a variety of chemical transformations, most notably condensation and cyclization reactions, which are fundamental to building molecular diversity.

A. Nucleophilic Aromatic Substitution (SNAr): The Gateway to Hydrazinylpyrimidines

The most common method for introducing the hydrazinyl group is the reaction of a pyrimidine bearing a suitable leaving group, such as a halogen (typically chlorine), with hydrazine hydrate.[6][7] The electron-deficient nature of the pyrimidine ring facilitates the attack by hydrazine, leading to the displacement of the leaving group.

B. Condensation Reactions: Formation of Hydrazones

One of the most fundamental reactions of the hydrazinyl group is its condensation with aldehydes and ketones to form hydrazone derivatives.[6][7] This reaction is highly efficient and provides a straightforward method for linking the pyrimidine core to other molecular fragments. The resulting hydrazone moiety is a valuable pharmacophore, capable of acting as both a hydrogen bond donor and acceptor, which can be crucial for target binding.[8]

C. Cyclocondensation Reactions: Building Fused Heterocyclic Systems

The true synthetic power of hydrazinylpyrimidines is realized in their cyclocondensation reactions, which generate fused bicyclic and tricyclic systems of significant pharmacological interest.

-

Formation of Pyrazolo[3,4-d]pyrimidines: The reaction of hydrazinylpyrimidines with 1,3-dielectrophiles, such as β-ketoesters (e.g., ethyl acetoacetate) or 1,3-diketones (e.g., acetylacetone), is a classic and powerful method for constructing the pyrazolo[3,4-d]pyrimidine scaffold.[7][9][10] This ring system is a well-known purine isostere and is found in a multitude of compounds with diverse biological activities, including kinase inhibition and anticancer properties.[1][2]

-

Formation of Triazolo[4,3-c]pyrimidines and other Fused Systems: Cyclization can also be achieved with various one-carbon electrophiles. For instance, reaction with reagents like formamide or urea can lead to the formation of fused triazole or triazinone rings, respectively, further expanding the accessible chemical space.[9][11]

Mandatory Visualizations

// Central Node HP [label="Substituted\nHydrazinylpyrimidine", fillcolor="#4285F4"];

// Reactants AK [label="Aldehydes / Ketones", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Dicarbonyl [label="1,3-Dicarbonyl\nCompounds", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Other_Cyclizing [label="Formamide, Urea,\nThiourea, etc.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Chloro [label="Chloropyrimidine\n+ Hydrazine", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Products Hydrazone [label="Pyrimidine-Hydrazone\nDerivatives", fillcolor="#34A853"]; Pyrazolo [label="Pyrazolo[3,4-d]pyrimidine\nCore", fillcolor="#EA4335"]; Fused [label="Other Fused Systems\n(e.g., Triazolopyrimidines)", fillcolor="#FBBC05"];

// Relationships Chloro -> HP [label=" Synthesis (SNAr)"]; AK -> HP [style=invis]; HP -> Hydrazone [label=" Condensation"]; AK -> Hydrazone [style=dashed, arrowhead=none];

Dicarbonyl -> HP [style=invis]; HP -> Pyrazolo [label=" Cyclocondensation"]; Dicarbonyl -> Pyrazolo [style=dashed, arrowhead=none];

Other_Cyclizing -> HP [style=invis]; HP -> Fused [label=" Cyclization"]; Other_Cyclizing -> Fused [style=dashed, arrowhead=none]; } }

Quantitative Data Summary

The versatility of the hydrazinylpyrimidine scaffold is reflected in the high yields often achieved in its derivatization and the potent biological activities of the resulting compounds.

Table 1: Representative Yields for Reactions of Hydrazinylpyrimidines

| Starting Material | Reagent(s) | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| 4-amino-5-cyano-6-aryl-2-mercaptopyrimidine | Hydrazine Hydrate | 3-Amino-4-Aryl-6-Mercaptopyrazolo[3,4-d]pyrimidine | Not specified, but successful one-pot synthesis | [1] |

| 2-Hydrazinyl-6-oxo-4-aryl-dihydropyrimidine | Benzaldehydes | Pyrimidine-Hydrazone conjugate | Not specified | [6] |

| 4-Hydrazinobenzofuro[3,2-d]pyrimidine | Ethyl Acetoacetate | 4-Pyrazolyl benzofuro[3,2-d]pyrimidine | Not specified | [7] |

| 4-Hydrazinobenzofuro[3,2-d]pyrimidine | Various Aldehydes | Arylidene hydrazino derivative | Not specified | [7] |

| Pyrazoloxazine derivative | 99% Hydrazine Hydrate | 5-Aminopyrazolo[3,4-d]pyrimidine derivative | Not specified | [11][12] |

| 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | 4-amino benzoic acid | 4-{(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino}benzoic acid | Not specified |[13] |

Table 2: Biological Activity of Selected Hydrazinylpyrimidine Derivatives

| Compound Class | Target / Cell Line | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidin-4-ones | MCF-7 (Human Breast Cancer) | IC₅₀ | 11 µM (for compound 10e) | [11][12] |

| Pyrazolo[3,4-d]pyrimidines with amino acid conjugates | Dihydrofolate Reductase (DHFR) | Enzymatic Inhibition | Potent inhibition, comparable to Methotrexate | [13] |

| 2,4-diarylaminopyrimidine hydrazones | TPC-1 (Thyroid Cancer) | IC₅₀ | 0.113 to 1.460 µM | [8] |

| Pyrrolo[2,3-d]pyrimidines with hydrazinyl moiety | JAK1 Kinase | IC₅₀ | As low as 0.16 nM | [14] |

| Pyrrolo[2,3-d]pyrimidines with hydrazinyl moiety | JAK2 Kinase | Selectivity (over JAK1) | Up to 40.6-fold |[14] |

Experimental Protocols

The following protocols are generalized representations of common procedures found in the literature. Researchers should consult specific publications for precise quantities, conditions, and safety information.

Protocol 1: Synthesis of a Hydrazinylpyrimidine via Nucleophilic Substitution

Reaction: 2-Amino-4-chloro-6-methoxypyrimidine with Hydrazine Hydrate.[3]

-

Objective: To replace the chloro group on the pyrimidine ring with a hydrazinyl group.

-

Reagents & Materials:

-

2-Amino-4-chloro-6-methoxypyrimidine (1 equivalent)

-

Hydrazine hydrate (excess, e.g., 5-10 equivalents)

-

Ethanol

-

Round-bottom flask with reflux condenser

-

-

Procedure:

-

Dissolve or suspend 2-amino-4-chloro-6-methoxypyrimidine in ethanol in a round-bottom flask.

-

Add hydrazine hydrate to the mixture.

-

Heat the reaction mixture to reflux (typically 80-85 °C) and maintain for several hours (e.g., 4-24 hours). Reaction progress can be monitored by Thin Layer Chromatography (TLC).[3][4]

-

After completion, cool the reaction mixture to room temperature.

-

The product may precipitate upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry.

-

If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.

-

Protocol 2: Synthesis of a Pyrimidine-Hydrazone Derivative

Reaction: Condensation of a Hydrazinylpyrimidine with a Substituted Aldehyde.[6][7]

-

Objective: To form a C=N bond between the hydrazinyl group and a carbonyl compound.

-

Reagents & Materials:

-

Substituted hydrazinylpyrimidine (1 equivalent)

-

Aldehyde or ketone (1-1.2 equivalents)

-

Ethanol or a similar protic solvent

-

Glacial acetic acid (catalytic amount)

-

Round-bottom flask with reflux condenser

-

-

Procedure:

-

Dissolve the hydrazinylpyrimidine in ethanol in a round-bottom flask.

-

Add the aldehyde or ketone to the solution.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Heat the mixture to reflux for 2-6 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture in an ice bath to induce precipitation of the hydrazone product.

-

Collect the solid product by filtration, wash with a small amount of cold solvent, and dry.

-

The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, DMF).

-

Protocol 3: Synthesis of a Pyrazolo[3,4-d]pyrimidine

Reaction: Cyclocondensation of a Hydrazinylpyrimidine with Ethyl Acetoacetate.[7][9]

-

Objective: To construct a fused pyrazole ring onto the pyrimidine core.

-

Reagents & Materials:

-

Substituted hydrazinylpyrimidine (1 equivalent)

-

Ethyl acetoacetate (or other 1,3-dicarbonyl compound) (1-1.5 equivalents)

-

Ethanol or n-butanol

-

Round-bottom flask with reflux condenser

-

-

Procedure:

-

Combine the hydrazinylpyrimidine and ethyl acetoacetate in a suitable solvent (e.g., ethanol) in a round-bottom flask.

-

Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The pyrazolo[3,4-d]pyrimidine product often precipitates from the solution upon cooling.

-

Collect the solid by filtration, wash with cold ethanol, and dry.

-

If necessary, purify the product by recrystallization from a high-boiling point solvent like dimethylformamide (DMF).[15]

-

Conclusion

The hydrazinyl group is a synthetically powerful and reactive functional group in the context of substituted pyrimidines. Its high nucleophilicity allows for straightforward derivatization into hydrazones and, more significantly, serves as a linchpin for the construction of fused heterocyclic systems such as the medicinally important pyrazolo[3,4-d]pyrimidines. The reactions are generally robust and high-yielding, making this chemical handle an invaluable tool for researchers in medicinal chemistry and drug development. A thorough understanding of its reactivity provides a reliable strategic pathway to novel and diverse molecular scaffolds with the potential for potent and selective biological activity.

References

- 1. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]

- 2. Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]

- 3. One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. When biomolecules meet 2-hydrazinopyrazine: from theory through experiment to molecular levels using a wide spectrum of techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Reactions of 2-Substituted 4-Hydrazinobenzofuro [3,2-D] Pyrimidines and Their Antibacterial Activity – Oriental Journal of Chemistry [orientjchem.org]

- 8. Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-Hydrazinyl-4-(3-methoxyphenyl)pyrimidine|CAS 1211498-22-4 [benchchem.com]

- 11. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

Spectroscopic Profile of 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine. Due to the limited availability of experimentally derived spectra for this specific molecule in public databases, this document combines known data with predicted and comparative spectral information based on analogous pyrimidine derivatives. The guide is intended to support research, development, and quality control activities where this compound is of interest.

Chemical Structure and Properties

-

IUPAC Name: (5-fluoro-2-methoxypyrimidin-4-yl)hydrazine

-

Molecular Formula: C₅H₇FN₄O

-

Molecular Weight: 158.13 g/mol [1]

-

CAS Number: 166524-64-7[1]

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound.

Mass Spectrometry

Mass spectrometry data confirms the molecular weight of the compound. The primary fragmentation likely involves the loss of the hydrazinyl group.

| Technique | Parameter | Value | Reference |

| GC-MS | Molecular Ion (M⁺) | m/z 158 | [1] |

| Major Fragment | m/z 113 | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise, experimentally verified NMR data for this compound is not widely published. The following tables provide predicted chemical shifts based on the analysis of similar pyrimidine structures. These values are intended as a guide for spectral interpretation.

¹H NMR (Proton NMR) - Predicted Chemical Shifts (in ppm, relative to TMS)

| Proton Assignment | Predicted Chemical Shift (δ) range (ppm) | Multiplicity | Notes |

| C₆-H | 7.5 - 8.0 | Doublet (d) | Coupling to ¹⁹F. |

| -OCH₃ | 3.8 - 4.2 | Singlet (s) | |

| -NH-NH₂ | 4.0 - 6.0 | Broad Singlet (br s) | Exchangeable with D₂O. |

| -NH-NH₂ | 7.0 - 9.0 | Broad Singlet (br s) | Exchangeable with D₂O. |

¹³C NMR (Carbon NMR) - Predicted Chemical Shifts (in ppm, relative to TMS)

| Carbon Assignment | Predicted Chemical Shift (δ) range (ppm) | Notes |

| C₂ | 158 - 162 | |

| C₄ | 155 - 160 | |

| C₅ | 135 - 145 | Doublet due to C-F coupling. |

| C₆ | 140 - 150 | Doublet due to C-F coupling. |

| -OCH₃ | 55 - 60 |

¹⁹F NMR (Fluorine NMR) - Predicted Chemical Shift (in ppm)

| Fluorine Assignment | Predicted Chemical Shift (δ) range (ppm) | Notes |

| C₅-F | -120 to -150 | Relative to CFCl₃. |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) range |

| N-H (Hydrazine) | Stretching | 3200 - 3400 (broad) |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic, -OCH₃) | Stretching | 2850 - 2960 |

| C=N (Pyrimidine ring) | Stretching | 1550 - 1650 |

| C=C (Pyrimidine ring) | Stretching | 1450 - 1600 |

| C-F | Stretching | 1000 - 1400 |

| C-O (Methoxy) | Stretching | 1000 - 1300 |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

-

Transfer the solution to an NMR tube, filtering if any particulate matter is present.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength.

-

Solvent: DMSO-d₆.

-

Temperature: 298 K.

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or corresponding frequency for the ¹H field strength.

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

¹⁹F NMR Acquisition:

-

Spectrometer: Operating at the appropriate frequency for fluorine nuclei.

-

Pulse Program: Standard single-pulse experiment, proton-decoupled.

-

Reference: CFCl₃ (external or internal standard).

IR Spectroscopy

Sample Preparation (ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact.

Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Mode: Attenuated Total Reflectance (ATR).

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

Chromatographic Conditions (Gas Chromatography):

-

Column: A suitable capillary column, such as a DB-5ms.

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

Mass Spectrometry Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: m/z 40-400.

Workflow Visualization

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a novel chemical entity like this compound.

Caption: Logical workflow for the spectroscopic analysis of a chemical compound.

References

Navigating the Synthesis and Handling of Hydrazinylpyrimidine Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Hydrazinylpyrimidine compounds represent a class of heterocyclic molecules with significant potential in medicinal chemistry and drug development. Their structural motif, combining the pyrimidine ring with a reactive hydrazinyl group, makes them valuable precursors for the synthesis of a diverse array of bioactive molecules. However, the inherent reactivity and potential toxicity of these compounds necessitate a thorough understanding of their safe handling, storage, and disposal. This technical guide provides a comprehensive overview of the safety and handling precautions for hydrazinylpyrimidine compounds, incorporating quantitative toxicity data, detailed experimental protocols for safety assessment, and visualizations of relevant biological pathways and experimental workflows.

Hazard Identification and Classification

Hydrazinylpyrimidine derivatives are generally considered hazardous substances. The primary hazards are associated with the hydrazine moiety, which is known for its potential carcinogenicity and toxicity to various organ systems. The pyrimidine ring itself can also contribute to the overall toxicological profile of the molecule.

Common hazard classifications for hydrazinylpyrimidine compounds include:

-

Skin Irritation: Causes skin irritation upon contact.[1]

-

Serious Eye Irritation: Causes serious eye irritation.[1]

-

Respiratory Irritation: May cause respiratory irritation if inhaled.[1]

-

Potential Carcinogen: Due to the hydrazine component, these compounds should be handled as potential carcinogens.[2]

Quantitative Toxicity Data

Table 1: Acute Toxicity Data for Related Compounds

| Compound | CAS Number | Route | Species | LD50/LC50 | Reference |

| Hydrazine | 302-01-2 | Oral | Rat | 60 mg/kg | |

| Hydrazine | 302-01-2 | Inhalation | Rat | LC50: 570 ppm (4-hour exposure) | [3] |

| Pyridine | 110-86-1 | Oral | Rat | 891 mg/kg | |

| 2-Aminopyridine | 504-29-0 | Oral | Rat | 200 mg/kg |

Table 2: In Vitro Cytotoxicity (IC50) of Selected Pyrimidine Derivatives

| Compound Class | Cell Line | Assay | IC50 (µM) | Reference |

| Pyrimidine-sulfonamide hybrid 3a | HCT-116 (Colon Cancer) | MTT | 5.66 | [4] |

| Pyrimidine-sulfonamide hybrid 3b | HCT-116 (Colon Cancer) | MTT | 9.59 | [4] |

| Thioether-containing pyrimidine–sulfonamide hybrid 17 | MDA-MB-231 (Breast Cancer) | MTT | 2.40 | |

| Thioether-containing pyrimidine–sulfonamide hybrid 17 | MCF-7 (Breast Cancer) | MTT | 2.50 | |

| Pyrimidine–sulfonamide–diazepam hybrid 28 | HepG2 (Liver Cancer) | MTT | 6.99 | [4] |

| Pyrimidine–sulfonamide–diazepam hybrid 28 | HCT-116 (Colon Cancer) | MTT | 8.98 | [4] |

| Pyrimidine–sulfonamide–diazepam hybrid 28 | MCF-7 (Breast Cancer) | MTT | 7.99 | [4] |

Occupational Exposure Limits

Currently, there are no specific occupational exposure limits (OELs) established by major regulatory bodies like OSHA, NIOSH, or ACGIH for hydrazinylpyrimidine compounds. Therefore, it is prudent to handle these compounds with a high degree of caution, assuming a low permissible exposure limit. For context, the OELs for related compounds are provided below.

Table 3: Occupational Exposure Limits for Related Compounds

| Compound | Agency | TWA | STEL | Skin Notation |

| Pyridine | OSHA | 5 ppm (15 mg/m³) | - | No |

| Pyridine | NIOSH | 5 ppm (15 mg/m³) | - | No |

| Pyridine | ACGIH | 1 ppm | - | No |

| 2-Aminopyridine | OSHA | 0.5 ppm (2 mg/m³) | - | No |

| 2-Aminopyridine | NIOSH | 0.5 ppm (2 mg/m³) | - | No |

Safe Handling and Personal Protective Equipment (PPE)

Due to their hazardous nature, all work with hydrazinylpyrimidine compounds should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Engineering Controls

-

Chemical Fume Hood: All manipulations of solid and liquid hydrazinylpyrimidine compounds should be performed in a properly functioning chemical fume hood to minimize inhalation exposure.

-

Glove Box: For highly sensitive or volatile compounds, or when working with larger quantities, a glove box may be necessary to provide an inert atmosphere and an additional layer of containment.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory when handling hydrazinylpyrimidine compounds.

Table 4: Recommended Personal Protective Equipment

| PPE Category | Item | Specifications and Usage Guidelines |

| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Double gloving is advised, especially for prolonged handling. Change gloves immediately if contaminated. |

| Eye Protection | Safety goggles | ANSI Z87.1 compliant safety goggles must be worn at all times. |

| Face Protection | Face shield | A face shield should be worn in addition to safety goggles, particularly when there is a risk of splashes or aerosols. |

| Body Protection | Laboratory coat | A flame-resistant lab coat should be worn and fully fastened. For larger scale work, a chemical-resistant apron or suit may be necessary. |

| Respiratory Protection | Respirator | If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |

Storage and Disposal

Storage

-

Store hydrazinylpyrimidine compounds in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[5]

-

Keep containers tightly closed and clearly labeled with the chemical name and appropriate hazard warnings.[6]

-

Store in the original container whenever possible.[6]

Disposal

-

All waste containing hydrazinylpyrimidine compounds, including contaminated PPE and lab supplies, must be disposed of as hazardous waste.

-

Collect waste in designated, labeled, and sealed containers.

-

Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures

Spills

-

Small Spills: In a fume hood, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

-

Large Spills: Evacuate the area and alert emergency personnel. Do not attempt to clean up a large spill without appropriate training and equipment.

First Aid

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Mechanism of Toxicity and Signaling Pathways

The toxicity of hydrazinylpyrimidine compounds is believed to be linked to the metabolic activation of the hydrazine moiety, leading to the formation of reactive intermediates. These reactive species can cause cellular damage through various mechanisms, including oxidative stress and covalent binding to macromolecules.

One of the key cellular defense mechanisms against oxidative stress is the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway . Some pyrimidine derivatives have been shown to activate this pathway, which upregulates the expression of antioxidant and detoxification enzymes.

References

- 1. 2-Hydrazinylpyrimidine | C4H6N4 | CID 346558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. scribd.com [scribd.com]

- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - Pyridine [cdc.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

commercial suppliers of 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine

An In-depth Technical Guide to 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine for Researchers and Drug Development Professionals.

Introduction

This compound is a fluorinated pyrimidine derivative that serves as a crucial building block in synthetic organic chemistry. Its structural features, including a reactive hydrazinyl group and a fluorine atom on the pyrimidine core, make it a valuable intermediate in the production of various target molecules. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis protocols, and primary applications, with a focus on its role in the agrochemical industry and potential in medicinal chemistry.

Physicochemical Properties

This compound is a solid compound with the chemical formula C5H7FN4O.[1][2][3] Its key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 166524-64-7 | [1][4] |

| Molecular Formula | C5H7FN4O | [1][2][3] |

| Molecular Weight | 158.13 g/mol | [1][2] |

| Melting Point | >155°C (decomposition) | [2] |

| Density | 1.52±0.1 g/cm³ (Predicted) | [2] |

| Appearance | White solid | [5] |

| IUPAC Name | (5-fluoro-2-methoxypyrimidin-4-yl)hydrazine | [1] |

Commercial Suppliers

Several chemical suppliers offer this compound, primarily for research and development purposes as well as for larger-scale manufacturing. Availability ranges from milligrams to kilogram quantities, with options for custom synthesis.

| Supplier | Purity | Available Quantities | Notes |

| Matrix Scientific | Not specified | 500.00mg | Price listed as $394.00 for 500mg.[3] |

| Simson Pharma Limited | High quality | Custom Synthesis | Accompanied by a Certificate of Analysis. |

| Royalchem (Anhui Royal Chemical Co., Ltd.) | ISO-certified | Bulk quantities | Focus on B2B supply for herbicide synthesis.[4][6] |

| Hebei Yanxi Chemical Co., Ltd. | 99% | Min. Order: 1kg; Supply Ability: 20 tons | Listed on ChemicalBook.[7] |

| BOC Sciences | Qualified product | Inquire for details | Supplier of specialty chemicals for drug discovery.[] |

Experimental Protocols: Synthesis

The synthesis of this compound is typically achieved through multi-step reactions starting from readily available pyrimidine precursors. Patents describe several viable routes.

Method 1: Synthesis from 5-Fluorouracil

A common method involves a three-step process starting with 5-fluorouracil.[5]

-

Chlorination: 5-fluorouracil is reacted with phosphorus oxychloride to produce 2,4-dichloro-5-fluoropyrimidine. This reaction is conducted in the presence of a non-polar organic solvent like toluene.[5]

-

Methoxylation: The resulting dichlorinated intermediate is then reacted with a sodium methoxide solution. This step selectively replaces one chlorine atom with a methoxy group, yielding 2,4-dimethoxy-5-fluoropyrimidine.[5]

-

Hydrazinolysis: Finally, the dimethoxy intermediate undergoes hydrazinolysis with hydrazine hydrate. This step substitutes the remaining chlorine atom with a hydrazinyl group to form the final product, this compound.[5] The product is typically obtained as a white solid after filtration and drying, with reported yields around 78.6% and purity of 98.2%.[5]

Caption: Synthesis workflow starting from 5-Fluorouracil.

Method 2: Synthesis from 2-methoxy-5-fluorouracil

An alternative patented method starts from 2-methoxy-5-fluorouracil.[9]

-

Chlorination: The starting material reacts with phosphorus oxychloride in the presence of an organic solvent (e.g., toluene) and an acid-binding agent like triethylamine. The reaction is heated to 105-110°C to produce 2-methoxy-4-chloro-5-fluoropyrimidine.[9]

-

Hydrazinolysis: The chlorinated intermediate then reacts with hydrazine hydrate at room temperature for 5-20 hours to yield the final product. The molar ratio of hydrazine hydrate to the intermediate is typically between 1:1 and 2:1.[9]

Applications

The primary application of this compound is as a key intermediate in the agrochemical industry.[4][10]

Herbicide Synthesis

This compound is a crucial building block for manufacturing pyrimidine-based selective herbicides.[4][10] Specifically, it is an important intermediate in the synthesis of triazolopyrimidine sulfonamide herbicides such as florasulam, which are used for broadleaf weed control in crops.[9] The hydrazinyl group allows for the construction of the fused triazolo ring system characteristic of this class of herbicides.

Caption: Role as an intermediate in herbicide synthesis.

Potential in Medicinal Chemistry

While its primary use is in agrochemicals, the fluorinated pyrimidine scaffold is prevalent in many biologically active molecules and pharmaceuticals.[11][12] The presence of a fluorine atom can enhance metabolic stability and binding affinity to biological targets.[11] The hydrazinyl group is a versatile functional handle that can be used to synthesize a variety of derivatives, such as hydrazones, for screening in drug discovery programs.[11]

Safety and Handling

According to the Globally Harmonized System (GHS) classification, this compound presents several hazards.

-

Acute Toxicity: It is classified as toxic if swallowed (Acute Tox. 3, H301).[1]

-

Self-heating: It may be self-heating in large quantities and could catch fire (Self-heat. 2, H252).[1]

-